molecular formula C9H11NO5S B3344713 2-Methoxy-4-[(methylsulfonyl)amino]benzoic acid CAS No. 89469-44-3

2-Methoxy-4-[(methylsulfonyl)amino]benzoic acid

Cat. No.: B3344713
CAS No.: 89469-44-3
M. Wt: 245.25 g/mol
InChI Key: AKHVPZOYHZAQQC-UHFFFAOYSA-N
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Description

“2-Methoxy-4-[(methylsulfonyl)amino]benzoic acid” is an organic compound with the molecular formula C9H11NO5S and a molecular weight of 245.25200 . It is also known by other names such as “4-(methanesulfonamido)-2-methoxybenzoic acid” and "2-methoxy-4-methanesulfonylaminobenzoic acid" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a methoxy group (OCH3), a methanesulfonyl amino group (NH2SO2CH3), and a carboxylic acid group (COOH) .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 245.25200, a molecular formula of C9H11NO5S, and a LogP value of 1.91870 . Unfortunately, specific information about its density, boiling point, melting point, and flash point is not available .

Safety and Hazards

While specific safety and hazard information for “2-Methoxy-4-[(methylsulfonyl)amino]benzoic acid” is not available, it’s important to handle all chemicals with care. This includes avoiding inhalation, ingestion, and contact with skin and eyes .

Properties

IUPAC Name

4-(methanesulfonamido)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5S/c1-15-8-5-6(10-16(2,13)14)3-4-7(8)9(11)12/h3-5,10H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHVPZOYHZAQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90477909
Record name 4-[(Methanesulfonyl)amino]-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89469-44-3
Record name 4-[(Methanesulfonyl)amino]-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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